Benzamide, N-(3,5-dichloro-2-pyridinyl)-

PDE4 inhibitor rolipram binding assay benchmark control

Benzamide, N-(3,5-dichloro-2-pyridinyl)- (CAS 76175-71-8; molecular formula C12H8Cl2N2O; molecular weight 267.11 g/mol) is an N-substituted benzamide featuring an electron-deficient 3,5-dichloropyridine ring linked via an amide bond to an unsubstituted benzoyl group. This compound has been utilized as a reference benchmark in PDE4 inhibitor screening programs and is structurally related to key intermediates in P2X7 receptor antagonist development.

Molecular Formula C12H8Cl2N2O
Molecular Weight 267.11 g/mol
CAS No. 76175-71-8
Cat. No. B12443038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-(3,5-dichloro-2-pyridinyl)-
CAS76175-71-8
Molecular FormulaC12H8Cl2N2O
Molecular Weight267.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=N2)Cl)Cl
InChIInChI=1S/C12H8Cl2N2O/c13-9-6-10(14)11(15-7-9)16-12(17)8-4-2-1-3-5-8/h1-7H,(H,15,16,17)
InChIKeyYLQRAXHYAJZEFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,5-Dichloropyridin-2-yl)benzamide (CAS 76175-71-8): Core Scaffold and Benchmark Control for Dichloropyridine-Derived Drug Discovery


Benzamide, N-(3,5-dichloro-2-pyridinyl)- (CAS 76175-71-8; molecular formula C12H8Cl2N2O; molecular weight 267.11 g/mol) is an N-substituted benzamide featuring an electron-deficient 3,5-dichloropyridine ring linked via an amide bond to an unsubstituted benzoyl group . This compound has been utilized as a reference benchmark in PDE4 inhibitor screening programs and is structurally related to key intermediates in P2X7 receptor antagonist development . While the benzamide class is widely associated with antimicrobial, analgesic, anti-inflammatory, and anticancer properties, the specific biological profile of this unadorned parent scaffold requires contextualized quantitative comparison with its substituted analogs to inform rational procurement decisions.

Why Generic Substitution of N-(3,5-Dichloropyridin-2-yl)benzamide Is Scientifically Unjustified: Halogen Regioisomerism and Scaffold Integrity


Interchanging N-(3,5-dichloropyridin-2-yl)benzamide with commercially available analogs that bear additional benzoyl-ring substituents (e.g., 2-chloro, 4-chloro, or 4-fluoro derivatives) or positional isomers (e.g., 3,5-dichloropyridin-4-yl benzamides) introduces uncontrolled variables that undermine experimental reproducibility. Published structure–activity relationship (SAR) data demonstrate that the 3,5-dichloropyridine moiety is a critical pharmacophoric element for P2X7 receptor antagonism , while the 4-amino-3,5-dichloropyridinyl group at the 5-position of pyrido-furo-pyrimidine scaffolds is essential for high PDE4 inhibitory activity . Even subtle changes—such as relocating the amide linkage from the 2-position to the 4-position of the pyridine ring, or introducing a single chlorine atom on the benzoyl ring—can fundamentally alter target engagement, selectivity, and synthetic tractability. The evidence below quantifies these distinctions.

Quantitative Differentiation Evidence for N-(3,5-Dichloropyridin-2-yl)benzamide (CAS 76175-71-8) Versus Closest Structural Analogs


PDE4 Inhibition: Ki of 187 nM on Guinea-Pig Brain Membranes Establishes This Unsubstituted Parent Scaffold as a Benchmark Control

N-(3,5-Dichloropyridin-2-yl)benzamide exhibits a PDE4 binding affinity (Ki) of 187 nM as determined by [³H]-rolipram displacement in guinea-pig brain membrane preparations . Under equivalent assay conditions, the archetypal PDE4 inhibitor rolipram—a clinical-stage compound for depression and inflammation—displays a Ki of 13 nM, representing an approximately 14.4-fold higher affinity . The target compound's PDE4 inhibitory activity (IC50 = 220 nM in guinea-pig macrophage ) places it in the low-micromolar range and characterizes it as a structurally minimal, moderately active PDE4 ligand. By contrast, highly optimized 3,5-dichloropyridine-based inhibitors incorporating extended benzoyl substitution achieve sub-nanomolar IC50 values (e.g., 0.4 nM for N-(3,5-dichloropyridin-4-yl)-3-(6-(2-(methylsulfonyl)propan-2-yl)quinolin-8-yl)benzamide ).

PDE4 inhibitor rolipram binding assay benchmark control SAR probe

P2X7 Receptor Antagonism: The Unsubstituted 3,5-Dichloropyridine Scaffold Is the Structural Origin of a Novel Antagonist Chemotype

Lee et al. (2012) identified a dichloropyridine-based analogue 9 as a novel P2X7 receptor antagonist from a compound library screen . Systematic SAR evaluation established that the 3,5-disubstituted chlorides on the pyridine skeleton are critical for P2X7 antagonistic activity . While analogue 9 incorporates a hydrazide linker and an adamantyl-carbonyl group—features absent in the unsubstituted N-(3,5-dichloropyridin-2-yl)benzamide—the parent scaffold lacking these extensions represents the minimal pharmacophoric core from which all optimized antagonists in the series (including compounds 51 and 52 with IC50 values of 4.9 nM and 13 nM in the EtBr uptake assay) were derived . In functional assays, the most potent optimized antagonists inhibited IL-1β release with IC50 values of 1.3 nM and 9.2 nM, respectively .

P2X7 receptor antagonist 3,5-dichloropyridine scaffold anti-inflammatory hydrazide linker

Synthesis Efficiency: Metal-Free H2O2-Mediated Amidation Achieves 82% Yield in Water, Contrasting with Conventional Acid Chloride Methods

A metal-free oxidative amidation protocol employing aqueous hydrogen peroxide (H2O2) as the oxidant enables the synthesis of N-(3,5-dichloropyridin-2-yl)benzamide from 2-amino-3,5-dichloropyridine and benzaldehyde in water as solvent, achieving an isolated yield of 82% after a 4.0-hour reaction . This yield is substantially higher than the 60–70% typically reported for analogous acid chloride-mediated couplings of 3,5-dichloropyridine-2-amine with benzoyl chloride derivatives under standard conditions (e.g., triethylamine base in dichloromethane or THF), where competitive hydrolysis of the acid chloride and incomplete conversion commonly limit efficiency . The H2O2/water system eliminates the need for chlorinated solvents, tertiary amine bases, and metal catalysts, simplifying purification and reducing environmental burden.

metal-free amidation green chemistry yield optimization aqueous synthesis

Structural Determinism: The Unsubstituted Benzoyl Ring Confers Distinct Physicochemical and Steric Properties Relative to Halogenated Analogs

The target compound (molecular weight 267.11 Da) is the lightest and sterically least encumbered member of the N-(3,5-dichloropyridin-2-yl)benzamide series. Every halogen or methyl substitution on the benzoyl ring increases molecular weight, alters lipophilicity, and introduces steric constraints: the 4-fluoro analog (CAS 80269-83-6) weighs 285.10 Da; the 3-methyl analog (CAS 80269-88-1) weighs 281.14 Da; the 2-chloro analog (CAS 80269-84-7) and 3-chloro analog (CAS 80269-85-8) both weigh 301.56 Da . These incremental mass and volume changes directly affect passive membrane permeability, protein binding, and metabolic stability. In PDE4 inhibitor development, maintaining the minimal unsubstituted benzamide structure is critical for establishing baseline SAR before introducing substituents that modulate potency, selectivity, and ADME properties .

molecular weight differentiation logP modulation steric bulk analog selection

Highest-Value Application Scenarios for N-(3,5-Dichloropyridin-2-yl)benzamide (CAS 76175-71-8) Based on Quantitative Differentiation Evidence


PDE4 Inhibitor Screening: Use as a Low-Affinity Reference Control for Assay Calibration and Hit Triage

With a PDE4 Ki of 187 nM and IC50 of 220 nM , this compound occupies a defined position on the potency spectrum between the high-affinity reference inhibitor rolipram (Ki = 13 nM ) and truly inactive negative controls. Laboratories running PDE4 enzymatic or binding assays can employ this compound as a 'moderate-activity benchmark' to establish assay Z'-factor, dynamic range, and batch-to-batch reproducibility. Its use prevents the common pitfall of relying exclusively on potent reference inhibitors that saturate the assay window, thereby obscuring sensitivity to weakly active screening hits that may represent novel starting points for fragment-based or scaffold-hopping lead generation.

P2X7 Receptor Pharmacology: Core Scaffold for Independent Validation and Focused Library Synthesis

The SAR study by Lee et al. (2012) definitively established that the 3,5-dichloropyridine core is critical for P2X7 antagonism, with optimized analogs achieving IC50 values as low as 4.9 nM (EtBr uptake) and 1.3 nM (IL-1β release) . Procuring the unadorned N-(3,5-dichloropyridin-2-yl)benzamide enables research groups to independently validate this pharmacophore, synthesize hydrazide- and amide-linked derivatives for head-to-head comparison with published compounds 51 and 52, and explore alternative linker chemistry (e.g., sulfonamide, urea, or reversed amide) that may yield intellectual property-differentiating P2X7 antagonists.

Green Chemistry and Scalable Synthesis: Preferred Route for Bulk Intermediate Production Using Metal-Free Aqueous Amidation

The 82% isolated yield achievable via metal-free H2O2-mediated oxidative amidation in water makes this compound an attractive large-scale intermediate when compared to conventional acid chloride routes that typically deliver ≤70% yield and require chlorinated solvents, tertiary amine bases, and anhydrous conditions. Contract research organizations (CROs) and process chemistry groups producing multi-gram to kilogram quantities of N-(3,5-dichloropyridin-2-yl)benzamide for fragment library preparation or as a starting material for parallel synthesis should prioritize this route for its lower cost, reduced environmental impact, and simplified purification.

Medicinal Chemistry SAR Campaigns: The Definitive Unsubstituted Reference Point for Rational Lead Optimization

As the minimal, unsubstituted member of the N-(3,5-dichloropyridin-2-yl)benzamide series—weighing 267.11 Da versus 281–302 Da for halogenated and methyl-substituted analogs —this compound is the essential 'ground state' for any SAR campaign. Medicinal chemists synthesizing focused libraries around this scaffold require the parent compound to quantify the contribution of each added substituent (Cl, F, CH3, OCH3, etc.) to target potency, selectivity, solubility, metabolic stability, and permeability. Without this baseline, substituent contributions cannot be accurately deconvoluted, increasing the risk of misinterpreting SAR and pursuing suboptimal lead series.

Quote Request

Request a Quote for Benzamide, N-(3,5-dichloro-2-pyridinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.